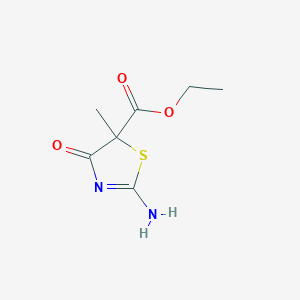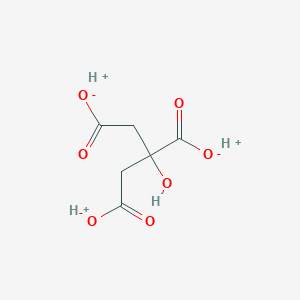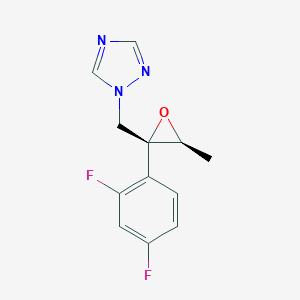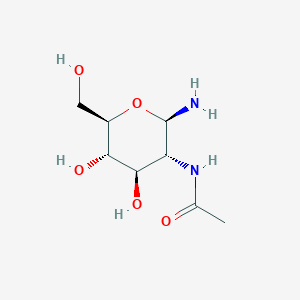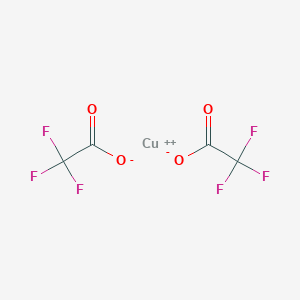
Methyl(oxo)alumane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylaluminoxane, commonly known as MAO, is an organoaluminium compound with the approximate formula (Al(CH3)O)n . It is usually encountered as a solution in aromatic solvents like toluene, xylene, cumene, or mesitylene, but it can also be isolated as a white pyrophoric solid . It is used to activate precatalysts for alkene polymerization .
Synthesis Analysis
Methylaluminoxanes were synthesized with different average molecular weights . In each MAO synthesis, two types of MAOs were isolated (Fractions A and B). Fractions A and B differ by the presence of different methyl/aluminum molar ratio and mol% trimethylaluminum .Molecular Structure Analysis
The molecular structure of Methyl(oxo)alumane is characterized by the formula C[Al]=O . The coordination geometry is octahedral . In such a high oxidation state, we would have a low-spin iron .Chemical Reactions Analysis
Methyl(oxo)alumane is involved in various chemical reactions. It grabbed a hydrogen atom from a substrate molecule . This type of reactivity is characteristic of radicals .Physical And Chemical Properties Analysis
Methyl(oxo)alumane has distinctive characteristics such as high surface-to-volume ratio, large surface area, and abundance on earth . It is abundant on earth, environmentally benign, inexpensive, and, in certain instances, chemically robust with appropriate electrical and optical properties .Aplicaciones Científicas De Investigación
DNA Repair Mechanisms :
- Methyl(oxo)alumane-related compounds play a crucial role in DNA repair mechanisms. The AlkB protein, for instance, repairs DNA alkylation damage through an oxidation mechanism. This process involves iron-oxo intermediates that oxidize methylated bases in DNA, resulting in the direct reversion to the unmodified base and release of formaldehyde (Trewick et al., 2002).
Oxidation Reactions in Catalysis :
- Molecular-sieve catalysts containing oxo-intermediates are effective for the selective oxidation of linear alkanes by molecular oxygen. These catalysts, which operate at moderate temperatures, use classical free-radical chain-autoxidation mechanisms and are significant for industrial oxidation processes (Thomas et al., 1999).
Epigenetic Regulation and Mental Health :
- In the field of psychopathology and mental health, methyl(oxo)alumane-related mechanisms, specifically through DNA methylation, impact the expression of genes like the oxytocin receptor gene (OXTR). This methylation mediates the effect of adversity on negative schemas and depression (Simons et al., 2016).
Molecular Synthesis :
- In organic chemistry, methyl(oxo)alumane-related compounds are used in the synthesis of complex molecules. For example, the synthesis of certain nicotinic acids involves reactions with alumane compounds, highlighting their role in complex molecular construction (Ferlin et al., 2006).
Protein Synthesis in Cancer Cells :
- The AlkB homolog 3 (ALKBH3), which is related to methyl(oxo)alumane's mechanism, is involved in the demethylation of tRNA, promoting protein synthesis in cancer cells. This highlights its potential role in tumor progression and treatment strategies (Ueda et al., 2017).
Antibacterial Agents :
- Methyl(oxo)alumane-related compounds, such as oxazolidinone analogs, have shown effectiveness as antibacterial agents against a variety of clinically important human pathogens (Zurenko et al., 1996).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl(oxo)alumane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.Al.O/h1H3;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOFMOWDMVWCLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Al]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3AlO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
58.015 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylaluminoxane | |
CAS RN |
120144-90-3 |
Source


|
| Record name | [No public or meaningful name is available] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.493 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B55079.png)

![2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B55085.png)

